
ロミデプシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ロミデプシンは、主に皮膚T細胞リンパ腫および末梢T細胞リンパ腫の治療に使用される強力な抗がん剤です . ロミデプシンは、ヒストン脱アセチル化酵素阻害剤として機能し、がん細胞のアポトーシスを誘導します .
2. 製法
合成経路と反応条件: ロミデプシンの最初の全合成は、1996年にハーバード大学の研究者によって達成され、発表されました . この合成には、ジスルフィド結合を有する環状ペプチド構造の形成が含まれており、これは生物活性に不可欠です .
工業生産方法: ロミデプシンの工業生産には、Chromobacterium violaceumの発酵、それに続く抽出と精製プロセスが含まれます . さらに、ロミデプシン溶液の調製方法には、ポビドン含有エタノール水溶液の調製、pHの調整、および完全な溶解が得られるまで溶液温度の制御が含まれます .
科学的研究の応用
Romidepsin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Medicine: Romidepsin is primarily used in the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphomas.
Industry: The compound is utilized in the development of new anticancer drugs and therapeutic agents.
作用機序
ロミデプシンは、細胞に取り込まれて活性化されるプロドラッグとして機能します。 ロミデプシンのジスルフィド結合は、クラス1および2ヒストン脱アセチル化酵素の活性部位の亜鉛イオンと相互作用する遊離チオール基を放出するために還元されます . この相互作用は、ヒストン脱アセチル化酵素の酵素活性を阻害し、アセチル化ヒストンの蓄積とサイレンシングされた遺伝子の再発現をもたらします . ヒストン脱アセチル化酵素の阻害は、がん細胞の細胞周期停止とアポトーシスをもたらします .
生化学分析
Biochemical Properties
Romidepsin is a prodrug that becomes active once it is taken up into the cell. The active metabolite of Romidepsin contains a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 histone deacetylase enzymes, resulting in the inhibition of their enzymatic activity . This inhibition leads to the accumulation of acetylated histones, which modulates gene expression by creating an open chromatin state that allows for the expression of previously silenced genes . Romidepsin interacts with various enzymes, proteins, and other biomolecules, including histone deacetylases, to exert its biochemical effects .
Cellular Effects
Romidepsin has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, inhibiting cell proliferation, and modulating cell signaling pathways . Romidepsin affects gene expression by promoting the acetylation of histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes . Additionally, Romidepsin impacts cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of Romidepsin involves its role as a histone deacetylase inhibitor. Upon entering the cell, Romidepsin is reduced to its active form, which contains a free thiol group . This active form binds to the zinc ions in the active site of histone deacetylase enzymes, inhibiting their activity . The inhibition of histone deacetylases leads to the accumulation of acetylated histones, resulting in changes in gene expression . Romidepsin also induces apoptosis by activating pro-apoptotic genes and repressing anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Romidepsin change over time. Romidepsin has been shown to have a half-life of approximately 3 hours in plasma, but its presence in tissues can last much longer . Studies have demonstrated that Romidepsin can induce long-term changes in cellular function, including sustained alterations in gene expression and prolonged inhibition of histone deacetylase activity . The stability and degradation of Romidepsin in laboratory settings are influenced by factors such as temperature, pH, and the presence of reducing agents .
Dosage Effects in Animal Models
The effects of Romidepsin vary with different dosages in animal models. In studies involving rhesus macaques, Romidepsin administration was accompanied by transient liver and systemic toxicity . Higher doses of Romidepsin were associated with increased toxicity, including lymphopenia and liver damage . Romidepsin also demonstrated efficacy in reactivating latent HIV/SIV reservoirs in virus-suppressed individuals, highlighting its potential therapeutic benefits .
Metabolic Pathways
Romidepsin undergoes extensive hepatic metabolism, primarily mediated by the enzyme CYP3A4, with minor contributions from CYP3A5, CYP1A1, CYP2B6, and CYP2C19 . The metabolism of Romidepsin involves the reduction of its disulfide bond to generate the active thiol form, which then interacts with histone deacetylase enzymes . The metabolic pathways of Romidepsin also include conjugation reactions that facilitate its excretion from the body .
Transport and Distribution
Romidepsin is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously and binds to plasma proteins, with a protein binding rate of 92-94% . Romidepsin is distributed to various tissues, including the liver, lymph nodes, and gastrointestinal tract . The transport of Romidepsin within cells involves its uptake into the cytoplasm, where it is reduced to its active form and interacts with histone deacetylase enzymes .
Subcellular Localization
The subcellular localization of Romidepsin is primarily within the nucleus, where it exerts its effects on histone deacetylase enzymes . Romidepsin’s targeting to the nucleus is facilitated by its ability to cross the nuclear membrane and interact with nuclear histone deacetylase enzymes . The activity of Romidepsin within the nucleus leads to changes in chromatin structure and gene expression, contributing to its anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions: The first total synthesis of romidepsin was accomplished by Harvard researchers and published in 1996 . The synthesis involves the formation of a cyclic peptide structure with a disulfide bond, which is crucial for its biological activity .
Industrial Production Methods: Industrial production of romidepsin involves fermentation of Chromobacterium violaceum, followed by extraction and purification processes . Additionally, a preparation method for romidepsin solution includes preparing a povidone-containing ethanol water solution, adjusting the pH, and controlling the solution temperature until complete dissolution .
化学反応の分析
反応の種類: ロミデプシンは、還元反応や置換反応など、いくつかのタイプの化学反応を受けます。 ロミデプシンのジスルフィド結合は、細胞内で還元されて、亜鉛結合チオールが遊離します .
一般的な試薬と条件: ジスルフィド結合の還元は、グルタチオンなどの細胞内還元剤によって促進されます . チオール基は、次にヒストン脱アセチル化酵素の活性部位の亜鉛イオンと相互作用します .
形成される主要な生成物: ロミデプシンの還元から形成される主な生成物は、ヒストン脱アセチル化酵素活性を阻害する活性なチオール含有代謝物です .
4. 科学研究への応用
ロミデプシンは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究への応用があります。
化学: ロミデプシンは、環状ペプチドおよびヒストン脱アセチル化酵素阻害剤の合成と活性を研究するためのモデル化合物として役立ちます.
生物学: これは、遺伝子発現とクロマチンリモデリングにおけるヒストン脱アセチル化酵素の役割を調査するために使用されます.
類似化合物との比較
ロミデプシンは、その天然起源と環状ペプチド構造により、ヒストン脱アセチル化酵素阻害剤の中でユニークです。 類似の化合物には以下が含まれます。
ボリノスタット: 皮膚T細胞リンパ腫の治療に使用されるもう1つのヒストン脱アセチル化酵素阻害剤.
ベリノスタット: 末梢T細胞リンパ腫の治療に承認されているヒストン脱アセチル化酵素阻害剤.
パノビノスタット: 多発性骨髄腫の治療に他の薬と組み合わせて使用されるヒストン脱アセチル化酵素阻害剤.
特性
Key on ui mechanism of action |
Romidepsin is a prodrug, where it becomes active once taken up into the cell. The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity. Certain tumors have over expressed HDACs and downregulated/mutated histone acetyltransferases. This imbalance of HDAC relative to histone acetyltransferase can lead to a decrease in regulatory genes, ensuing tumorigenesis. Inhibition of HDAC may restore normal gene expression in cancer cells and result in cell cycle arrest and apoptosis. |
---|---|
CAS番号 |
128517-07-7 |
分子式 |
C24H36N4O6S2 |
分子量 |
540.7 g/mol |
IUPAC名 |
(1S,4S,7Z,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
InChI |
InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7?,16-6-/t15-,17-,19-,20+/m1/s1 |
InChIキー |
OHRURASPPZQGQM-HMLXJHLFSA-N |
SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
異性体SMILES |
C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
正規SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
外観 |
white to off-white solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FK228; FK-228; FK 228; FR901228; FR-901228; FR 901228; NSC 630176. depsipeptide; US brand name: Istodax. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。